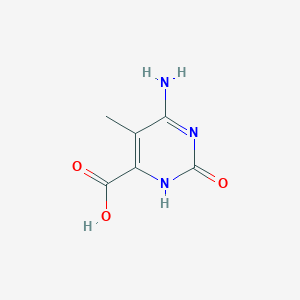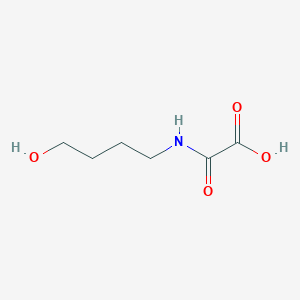
2-((4-Hydroxybutyl)amino)-2-oxoacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Hydroxybutyl)amino)-2-oxoacetic acid is an organic compound that features both hydroxyl and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Hydroxybutyl)amino)-2-oxoacetic acid can be achieved through several methods. One common approach involves the reaction of 4-hydroxybutylamine with glyoxylic acid under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium at a specific temperature and pH to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological processes, such as the fermentation of genetically modified microorganisms. These microorganisms are engineered to produce the desired compound from inexpensive carbon sources, making the process cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
2-((4-Hydroxybutyl)amino)-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carboxylic acid group may produce alcohols.
Scientific Research Applications
2-((4-Hydroxybutyl)amino)-2-oxoacetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: The compound is used in the production of biodegradable polymers and other materials.
Mechanism of Action
The mechanism by which 2-((4-Hydroxybutyl)amino)-2-oxoacetic acid exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in various biochemical reactions. It may also interact with cellular receptors, influencing signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybutyric acid: Shares the hydroxyl and carboxylic acid functional groups but lacks the amino group.
2-Hydroxyisobutyric acid: Similar structure but with different positioning of functional groups.
3-Hydroxybutyric acid: Another hydroxy acid with a different arrangement of functional groups.
Uniqueness
2-((4-Hydroxybutyl)amino)-2-oxoacetic acid is unique due to the presence of both an amino group and a hydroxyl group on the butyl chain, which allows it to participate in a wider range of chemical reactions and biological interactions compared to its similar compounds.
Properties
Molecular Formula |
C6H11NO4 |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
2-(4-hydroxybutylamino)-2-oxoacetic acid |
InChI |
InChI=1S/C6H11NO4/c8-4-2-1-3-7-5(9)6(10)11/h8H,1-4H2,(H,7,9)(H,10,11) |
InChI Key |
FUWOGLXAKWTCQU-UHFFFAOYSA-N |
Canonical SMILES |
C(CCO)CNC(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (R)-4-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12931362.png)
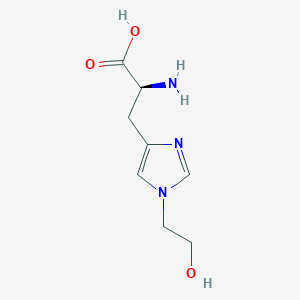

![1,10-bis(4,5-difluoro-2-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12931390.png)
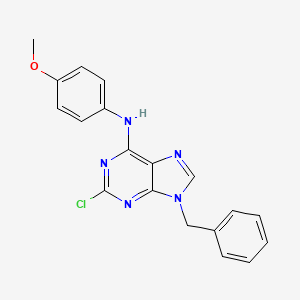
![(3AR,6S,6aS)-tert-butyl 6-(6,7-diamino-5-oxoheptyl)-2-oxohexahydro-1H-thieno[3,4-d]imidazole-1-carboxylate](/img/structure/B12931392.png)
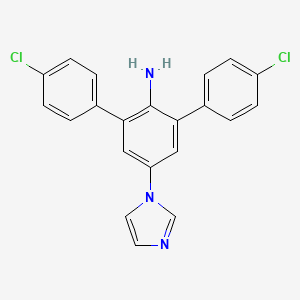
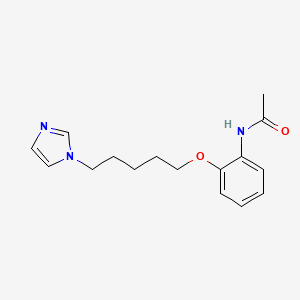
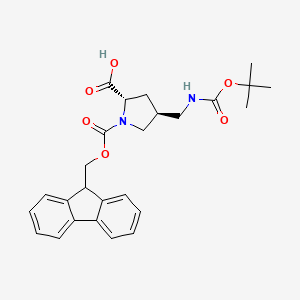
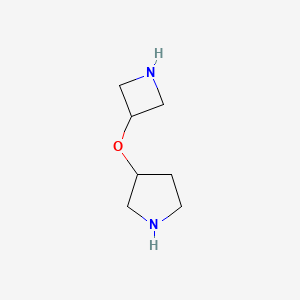
![5-[trans-2-{[(tert-Butoxy)carbonyl]amino}cyclopropyl]thiophene-2-carboxylic acid](/img/structure/B12931425.png)
![4-Oxo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12931428.png)
